3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzyloxy group at position 3, a methyl group at position 1, and an amine group at position 4. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)acetophenone with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are used.
Substitution: Reagents like nitrating agents (e.g., nitric acid) and acylating agents (e.g., acetic anhydride) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound shares a similar benzyloxy group but differs in the core structure, which is a pyridine ring instead of a pyrazole ring.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: This compound has a similar pyrazole core but with different substituents.
Uniqueness
3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group, a methyl group, and an amine group on the pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-3-phenylmethoxypyrazol-4-amine |
InChI |
InChI=1S/C11H13N3O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
InChI Key |
WROMKWWISDJDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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